

evolution of Trisporic acid signaling in Mucorales

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An In-depth Technical Guide to the Evolution of Trisporic Acid Signaling in Mucorales

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trisporic acid (TA) represents a fascinating and pivotal signaling system in the Mucorales, an order of early-diverging fungi. Unlike the peptide-based pheromones common in Dikarya, Mucorales employ this C18-terpenoid, derived from β -carotene, to regulate their sexual reproduction. The evolution of TA signaling is marked by a unique cooperative biosynthesis, where two compatible mating types, designated as (+) and (-), must exchange metabolic intermediates to produce the final, active pheromone. This collaborative process ensures that sexual development is only initiated between compatible partners in close proximity. This guide provides a comprehensive overview of the TA signaling pathway's molecular biology, biochemistry, regulation, and evolutionary context. It includes detailed diagrams of the signaling cascade, structured tables of quantitative data, and summaries of key experimental protocols used in its study.

The Trisporic Acid Signaling Pathway: A Cooperative Synthesis

The defining feature of **trisporic acid** signaling is its reliance on the coordinated metabolic activity of two distinct mating types.[1] Neither the (+) nor the (-) strain can synthesize TA on its



own; they must be in close proximity to exchange pathway intermediates.[2][3] This process begins with a shared precursor, β -carotene, and diverges into mating-type-specific enzymatic steps.

The synthesis of **trisporic acid** is initiated from the cleavage of β -carotene in both mating types, leading to the production of 4-dihydrotrisporin.[2][4] From this common intermediate, the pathways diverge:

- In the (+) mating type: 4-dihydrotrisporin is converted into 4-dihydromethyl trisporate. This compound is then released and taken up by the (-) partner.[4][5][6]
- In the (-) mating type: 4-dihydrotrisporin is processed into trisporin and trisporol. These intermediates are, in turn, released and transported to the (+) partner.[2][6][7]

Once the intermediates are exchanged, each partner performs the final enzymatic conversions to produce the active **trisporic acid**.[5] This intricate chemical dialogue ensures that significant production of the sex pheromone only occurs when compatible partners are present, triggering the morphological changes required for mating, such as the formation of specialized hyphae called zygophores.[1][8]

Figure 1: Cooperative biosynthesis pathway of **Trisporic Acid** in Mucorales.

Genetic Regulation and Molecular Control

The production of **trisporic acid** is tightly regulated at the genetic level, involving a positive feedback loop that amplifies the signal and coordinates sexual development.

Mating-Type Locus (sex locus): Sexual identity in heterothallic Mucorales is determined by a specific genomic region known as the sex locus. This locus is idiomorphic, meaning it contains different genes in the (+) and (-) strains.[7]

- The (+) mating type contains the sexP gene.
- The (-) mating type contains the sexM gene.

Both sexP and sexM encode High Mobility Group (HMG) domain transcription factors, which are key regulators of mating and cell identity.[7][9] The expression of sexM is induced by the



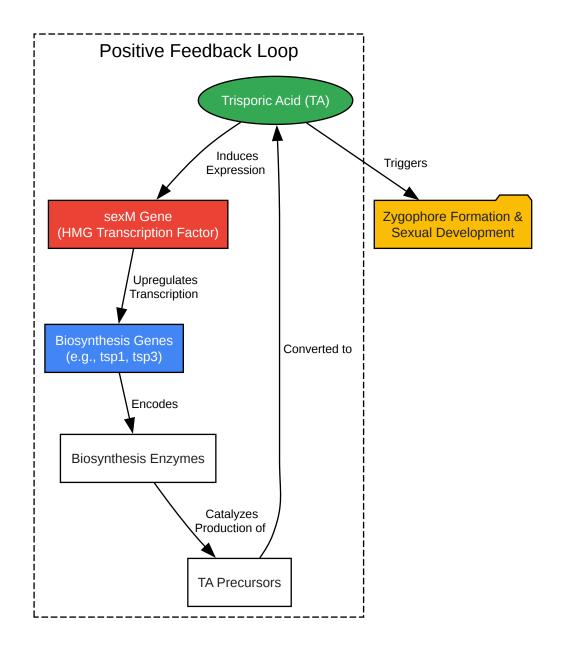




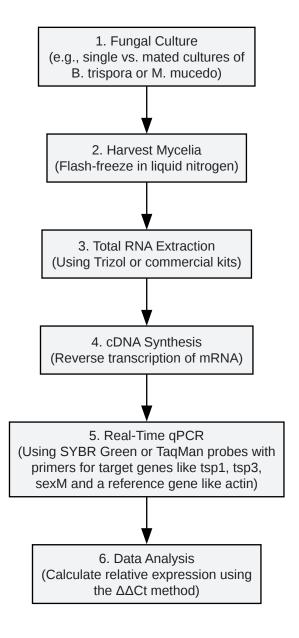
presence of **trisporic acid**, suggesting it plays a crucial role in executing the developmental program initiated by the pheromone.[3][9]

Positive Feedback Loop: **Trisporic acid** itself acts as an inducer of its own biosynthetic pathway.[10][11] It upregulates the transcription of genes involved in the pathway, including carotenoid cleavage oxygenases (tsp3) and dehydrogenases (tsp1/TDH).[12][13] This feedback mechanism ensures a rapid and robust response once a compatible partner is detected, committing the fungi to the sexual cycle.









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